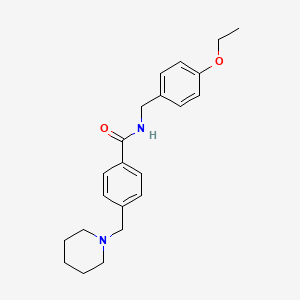![molecular formula C15H26N4O3S B4613633 N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4613633.png)
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H26N4O3S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17256188 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disposition and Metabolism
A study on the disposition and metabolism of a related compound, identified as an orexin 1 and 2 receptor antagonist, highlights its comprehensive metabolic profiling in humans. This antagonist was extensively metabolized, with principal routes involving oxidation and minimal excretion unchanged. This indicates a significant biochemical interaction within human physiology, potentially reflecting the metabolic fate of similar compounds (Renzulli et al., 2011).
Environmental Impact and Exposure
Research on perfluorinated sulfonamides (PFASs), used in consumer products for surface protection, includes investigations into their occurrence, air source strength, and human exposure. These studies shed light on the environmental persistence and potential human health impacts of chemicals with similar structures, highlighting the importance of understanding the environmental pathways and human health implications of such compounds (Shoeib et al., 2005).
Chemical and Biological Interactions
An analysis of the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans, presents detailed insight into its absorption, metabolism, and excretion pathways. The study identifies primary metabolic routes and characterizes unusual metabolites, offering a model for understanding the biotransformation processes of complex organic compounds in medical research (Liu et al., 2017).
Occupational and Environmental Health
A case study reports retinopathy associated with chronic occupational exposure to a retinotoxic fish anesthetic, demonstrating the importance of careful handling and potential risks of exposure to specific chemicals in occupational settings. This highlights the need for safety protocols and protective measures when working with potentially hazardous materials (Bernstein et al., 1997).
Public Health and Safety
Research on serum concentrations of polyfluoroalkyl compounds (PFCs) in the U.S. population, including substances like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), underscores the widespread exposure to these compounds and their persistence in the environment. This study contributes to our understanding of public health implications related to chemical exposures and the need for monitoring and regulatory measures (Calafat et al., 2007).
Propriétés
IUPAC Name |
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-5-19-12(3)14(9-16-19)11(2)17-15(20)13-7-6-8-18(10-13)23(4,21)22/h9,11,13H,5-8,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIUTTNEZRNZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4613556.png)
![N-(3,4-dichlorophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4613567.png)
![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B4613586.png)
![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4613603.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4613604.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4613612.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4613615.png)
![3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B4613620.png)
![N-cycloheptyl-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4613627.png)

![1-(ethylsulfonyl)-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4613658.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4613659.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4613660.png)

